molecular formula C24H23BrN2O5 B5142584 1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate

1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate

Cat. No. B5142584
M. Wt: 499.4 g/mol
InChI Key: XFGFITQNDZAHGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate, also known as BB-22, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic benefits. BB-22 belongs to the family of designer drugs that mimic the effects of cannabis and has been found to have a high affinity for the CB1 and CB2 receptors in the brain.

Mechanism of Action

1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate acts as a partial agonist of the CB1 and CB2 receptors in the brain. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the characteristic effects of cannabis, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate has also been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation. Additionally, 1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate has been shown to have anti-tumor effects, inhibiting the growth and proliferation of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high affinity for the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. However, 1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate also has limitations. It is a designer drug and has not been approved for human use, which limits its potential therapeutic applications. Additionally, 1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate has been found to have several side effects, including anxiety, paranoia, and tachycardia, which can complicate experimental results.

Future Directions

There are several future directions for research on 1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate. One area of interest is its potential use in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Additionally, 1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate could be investigated for its potential use in combination with other drugs to enhance their therapeutic effects. Further research is also needed to better understand the biochemical and physiological effects of 1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate and its potential side effects. Finally, 1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate could be used as a tool to study the endocannabinoid system and its role in various physiological processes.

Synthesis Methods

1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate is synthesized by the reaction of 1-naphthoyl chloride with 1-(3-bromobenzyl)piperazine in the presence of a base. The resulting product is then treated with oxalic acid to form the oxalate salt of 1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate. The synthesis of 1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate has been studied extensively for its potential therapeutic benefits. It has been found to have anti-inflammatory, analgesic, and neuroprotective effects. 1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate has also been investigated for its potential use in the treatment of cancer, epilepsy, and other neurological disorders. Additionally, 1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate has been used as a tool in the study of the endocannabinoid system and its role in various physiological processes.

properties

IUPAC Name

[4-[(3-bromophenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O.C2H2O4/c23-19-8-3-5-17(15-19)16-24-11-13-25(14-12-24)22(26)21-10-4-7-18-6-1-2-9-20(18)21;3-1(4)2(5)6/h1-10,15H,11-14,16H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGFITQNDZAHGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Br)C(=O)C3=CC=CC4=CC=CC=C43.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[(3-Bromophenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone;oxalic acid

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